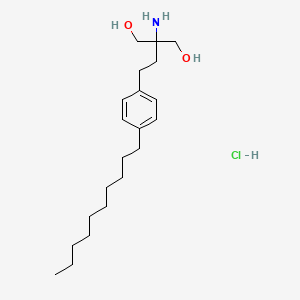
Ethyl Fingolimod Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl Fingolimod Hydrochloride is a derivative of Fingolimod Hydrochloride, a well-known immunomodulating drug primarily used in the treatment of multiple sclerosis. Fingolimod Hydrochloride, with the chemical formula C19H34ClNO2, is a sphingosine-1-phosphate receptor modulator that reduces the number of relapses in relapsing-remitting multiple sclerosis by sequestering lymphocytes in lymph nodes .
准备方法
The synthesis of Ethyl Fingolimod Hydrochloride involves several steps, starting from the basic structure of Fingolimod. The process typically includes:
Synthesis of Intermediate Compounds: The initial steps involve the preparation of intermediate compounds through reactions such as alkylation and reduction.
Formation of Fingolimod: The intermediate compounds are then subjected to further reactions, including acetylation and deprotection, to form Fingolimod.
Conversion to this compound: Finally, Fingolimod is reacted with ethylating agents under controlled conditions to form Ethyl Fingolimod, which is then converted to its hydrochloride salt
化学反应分析
Synthetic Reactions
Ethyl Fingolimod Hydrochloride is synthesized through multiple routes, each involving distinct reaction types and conditions.
Table 1: Key Synthetic Routes
Critical Observations
-
Reduction Specificity : NaBH₄ selectively reduces ester groups to alcohols without affecting acetamide functionalities .
-
Catalytic Hydrogenation : Pd/C-mediated hydrogenation removes nitro groups while preserving the aromatic ring .
-
Salt Formation : Hydrochloride salt formation occurs under acidic conditions to enhance solubility and stability .
Metabolic Reactions
In vivo, this compound undergoes enzymatic transformations critical to its pharmacokinetics:
Table 2: Metabolic Pathways
Key Insights
-
Phosphorylation-Dephosphorylation : The reversible conversion between Fingolimod and its phosphate form governs its sustained activity .
-
CYP4F2 Dominance : CYP4F2-mediated ω-hydroxylation is the primary oxidative pathway, unlike typical CYP3A4 metabolism .
In Vitro Reactivity
This compound participates in non-enzymatic reactions under laboratory conditions:
Table 3: Functional Group Reactivity
| Reaction Type | Reagents/Conditions | Products | Application | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, acidic conditions | Ketones/aldehydes | Impurity profiling | |
| Reduction | LiAlH₄, THF | Free base form | Analytical standard preparation | |
| Substitution | NaN₃, nucleophilic conditions | Azide derivatives | Structural analogs |
Notable Findings
-
Oxidative Stability : The octylphenyl group resists oxidation under mild conditions but degrades under strong acidic oxidants.
-
Nucleophilic Susceptibility : The amino group readily reacts with electrophiles, necessitating protective strategies during synthesis .
Industrial-Scale Considerations
Large-scale production optimizes reaction efficiency and purity:
科学研究应用
Ethyl Fingolimod Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study sphingosine-1-phosphate receptor modulators.
Biology: It helps in understanding the role of sphingosine-1-phosphate in cellular signaling and immune response.
Medicine: It is explored for its potential in treating autoimmune diseases, cancer, and as an immunosuppressant in organ transplantation
Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control.
作用机制
Ethyl Fingolimod Hydrochloride exerts its effects by modulating sphingosine-1-phosphate receptors. Upon phosphorylation, it mimics sphingosine-1-phosphate and binds to these receptors, leading to the sequestration of lymphocytes in lymph nodes. This prevents lymphocytes from contributing to autoimmune responses. Additionally, it influences various molecular pathways, including the inhibition of histone deacetylases and activation of protein phosphatase 2A, which are involved in cell cycle regulation and apoptosis .
相似化合物的比较
Ethyl Fingolimod Hydrochloride is unique due to its ethyl group, which differentiates it from other Fingolimod derivatives. Similar compounds include:
Fingolimod: The parent compound without the ethyl group.
Fingolimod Phosphate: The active metabolite of Fingolimod.
Other Sphingosine-1-Phosphate Receptor Modulators: Compounds like Siponimod and Ozanimod, which have different side chains and pharmacological profiles
This compound stands out due to its specific modifications, which may offer distinct pharmacokinetic and pharmacodynamic properties.
属性
分子式 |
C21H38ClNO2 |
|---|---|
分子量 |
372.0 g/mol |
IUPAC 名称 |
2-amino-2-[2-(4-decylphenyl)ethyl]propane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C21H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-19-11-13-20(14-12-19)15-16-21(22,17-23)18-24;/h11-14,23-24H,2-10,15-18,22H2,1H3;1H |
InChI 键 |
LGCVJNKNHWQHBB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















